N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide
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Overview
Description
N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, an amide group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzylamine. This intermediate is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine to form the desired amide product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the amide group can produce the corresponding amine .
Scientific Research Applications
N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)ACETAMIDE: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.
N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-2-METHYLPROPANAMIDE: Similar structure with a 2-methylpropanamide group.
Uniqueness
N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can participate in various reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-[2-[(2,4-dimethoxyphenyl)methylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-20-13-6-5-12(15(10-13)21-2)11-17-7-8-18-16(19)14-4-3-9-22-14/h3-6,9-10,17H,7-8,11H2,1-2H3,(H,18,19) |
InChI Key |
HBQQLFHGSAGMOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCNC(=O)C2=CC=CO2)OC |
Origin of Product |
United States |
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